molecular formula C7H9N5 B8282352 3,5,7-Triaminoindazole

3,5,7-Triaminoindazole

Cat. No.: B8282352
M. Wt: 163.18 g/mol
InChI Key: YEMKWBWXEDYERK-UHFFFAOYSA-N
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Description

3,5,7-Triaminoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring with three amino groups attached at positions 3, 5, and 7.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Triaminoindazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

    1H-Indazole-3-amine: Similar in structure but with fewer amino groups.

    1H-Indazole-5-amine: Another derivative with a different substitution pattern.

    2H-Indazole: A tautomeric form with different chemical properties.

Uniqueness: 3,5,7-Triaminoindazole is unique due to the presence of three amino groups, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1H-indazole-3,5,7-triamine

InChI

InChI=1S/C7H9N5/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,8-9H2,(H3,10,11,12)

InChI Key

YEMKWBWXEDYERK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture consisting of 6 g of the 3-amino-5,7-dinitroindazole, 18 g of iron powder, 60 ml of methyl alcohol, 30 ml of water and 3 ml of hydrochloric acid was stirred for 1.5 hours at 70° C. After cooling the reaction mixture, the mixture was filtered. The pH of the filtrate was adjusted to 11 with a potassium carbonate solution, and the filtrate was extracted three times with 50 ml of ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous sodium sulfate, and ethyl acetate was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography(alumina: 200 g) using chloroform as the developing solvent to give 0.85 g of 3,5,7-triaminoindazole having the following analytical values in a yield of 19%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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